2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine
Description
Properties
IUPAC Name |
5-(2-chloropyridin-4-yl)-3-cyclopropyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-8-5-7(3-4-12-8)10-13-9(14-15-10)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEMEXLUAWPLPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC(=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Amidoxime-Based Cyclization
Step 1: Synthesis of the amidoxime precursor
- React substituted nitriles with hydroxylamine hydrochloride in ethanol/water under reflux to form amidoximes.
- For example, starting from 3-cyclopropyl-2-cyanopyridine, the nitrile is converted to the corresponding amidoxime.
Step 2: Heterocyclization with acyl chlorides
- The amidoxime reacts with acyl chlorides (e.g., chloroacetyl chloride) in the presence of bases like pyridine or triethylamine.
- This cyclization forms the 1,2,4-oxadiazole ring fused to the pyridine moiety.
Step 3: Chlorination at the pyridine ring
- The chlorination at specific positions (e.g., position 2 or 5) can be achieved via electrophilic substitution, often using reagents like N-chlorosuccinimide (NCS) under controlled conditions.
Method B: Nitrile Oxide Cycloaddition
- Generate nitrile oxides from oximes or chloroximes using oxidation agents such as N-chlorosuccinimide or chloramine-T.
- React nitrile oxides with suitable nitrile precursors to form the oxadiazole ring via 1,3-dipolar cycloaddition under mild conditions.
Method C: One-Pot Synthesis in Superbase Media
- Use superbase media (e.g., NaOH/DMSO) to facilitate the direct synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters.
- This method offers simplicity and environmentally friendly conditions, with reaction times ranging from 4 to 24 hours and yields varying from 11% to 90%.
Method D: Microwave-Assisted Synthesis
- Microwave irradiation accelerates heterocyclization reactions, reducing reaction times significantly (often under 2 hours).
- For example, reacting amidoximes with acyl chlorides or esters in the presence of catalysts like potassium carbonate (K₂CO₃) or magnesium oxide (MgO) yields oxadiazoles efficiently.
Proposed Synthetic Route for 2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine
Based on the above methods, a plausible synthetic pathway is:
Step 1: Synthesis of 3-cyclopropyl-2-cyanopyridine
- Starting from commercially available pyridine derivatives, introduce the cyclopropyl group via nucleophilic substitution or cross-coupling reactions.
Step 2: Formation of amidoxime intermediate
- React 3-cyclopropyl-2-cyanopyridine with hydroxylamine hydrochloride in ethanol/water under reflux to obtain the corresponding amidoxime.
Step 3: Cyclization to oxadiazole
- React the amidoxime with chloroacetyl chloride in the presence of pyridine or triethylamine to induce heterocyclization, forming the 1,2,4-oxadiazole ring attached at the 5-position of the pyridine.
Step 4: Chlorination at the pyridine ring
- Conduct electrophilic chlorination using N-chlorosuccinimide (NCS) to introduce the chlorine atom at the 2-position, yielding the target compound.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Amidoxime Cyclization | Nitrile derivatives (e.g., 3-cyclopropyl-2-cyanopyridine) | Hydroxylamine hydrochloride, acyl chlorides | Reflux in ethanol/water, presence of base | High selectivity, moderate to high yields | Multi-step, purification required |
| Nitrile Oxide Cycloaddition | Oximes, chloroximes | Oxidants (NCS, chloramine-T) | Mild, room temperature | Environmentally friendly, rapid | Limited substrate scope, yields vary |
| One-Pot Synthesis | Amidoximes, carboxylic acid esters | NaOH, DMSO | Room temperature to 80°C | Simple, environmentally friendly | Longer reaction times, moderate yields |
| Microwave-Assisted | Amidoximes, acyl chlorides | K₂CO₃, MgO | Microwave irradiation (short time) | Fast, high yields, cleaner | Equipment-dependent |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization and Rearrangement: The oxadiazole ring can undergo rearrangement to form other heterocyclic structures due to its low aromaticity and the presence of a weak O-N bond.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions vary but often involve moderate temperatures and solvents like dimethyl sulfoxide or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, substitution reactions may yield various substituted pyridines, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
Pharmaceutical Development
-
Antimicrobial Activity:
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .Compound Zone of Inhibition (mm) Concentration (µg) 2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine 13 (75 µg), 15 (100 µg) 75, 100 Control (Fluconazole) Varies - -
Anticancer Potential:
The oxadiazole moiety is associated with anticancer activities. The compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . -
Neurological Applications:
The compound's interaction with specific molecular targets makes it a candidate for treating central nervous system disorders. Its potential as an allosteric modulator for G protein-coupled receptors has been explored in recent studies .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several oxadiazole derivatives against pathogenic bacteria and fungi. The results indicated that compounds similar to this compound exhibited promising antibacterial activity with zones of inhibition comparable to standard treatments .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, derivatives were tested against human cancer cell lines. The results demonstrated significant cytotoxic effects at low concentrations, suggesting that modifications to the oxadiazole structure could enhance therapeutic efficacy .
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various therapeutic effects .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine | 1239720-86-5 | C₁₀H₈ClN₃O | 221.64 | Cl (position 2), cyclopropyl-oxadiazole |
| 2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine | 1239747-93-3 | C₁₀H₈ClN₃O | 221.64 | Cl (position 3), cyclopropyl-oxadiazole |
| 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | 959240-62-1 | C₈H₆ClN₃O | 195.61 | Cl (position 5), methyl-oxadiazole |
| 5-(2-Chloropyridin-3-yl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole | 25434-84-8 | C₁₅H₁₂ClN₃O | 285.73 | Cl (position 3), dimethylphenyl-oxadiazole |
Biological Activity
2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine is an organic compound belonging to the class of 1,2,4-oxadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The unique structural features of the 1,2,4-oxadiazole ring contribute significantly to its pharmacological properties.
The molecular formula of this compound is C11H10ClN3O. It features a chloro group and a cyclopropyl substituent attached to the oxadiazole moiety, which enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 233.67 g/mol |
| CAS Number | 1339515-32-0 |
| IUPAC Name | This compound |
| Physical Form | Powder |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The oxadiazole ring is known for its hydrogen bond acceptor properties, which facilitate binding to enzymes and receptors involved in disease pathways.
Key Mechanisms:
- Inhibition of Enzymes : Studies have shown that compounds containing the oxadiazole scaffold exhibit inhibitory effects on enzymes such as histone deacetylases (HDACs), carbonic anhydrases (CAs), and butyrylcholinesterase (BChE) .
- Anticancer Activity : Research indicates that derivatives of 1,2,4-oxadiazoles demonstrate significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against prostate (PC-3) and colon (HCT116) cancer cell lines .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies:
These values indicate a promising anticancer profile compared to standard chemotherapeutics.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. The oxadiazole derivatives have been reported to possess activity against various bacterial and fungal strains. This broad-spectrum activity is attributed to their ability to disrupt microbial cell function through enzyme inhibition.
Case Studies
Several studies have focused on the synthesis and evaluation of 1,2,4-oxadiazole derivatives:
- Study on Anticancer Activity : A study synthesized multiple oxadiazole derivatives and tested their efficacy against a panel of cancer cell lines. The results indicated that certain derivatives had superior growth inhibition compared to established drugs like doxorubicin .
- Mechanism-Based Approaches : Research highlighted the mechanism-based approaches for developing anticancer drugs using oxadiazoles. The study emphasized the importance of understanding molecular interactions for optimizing therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of a chloropyridine precursor with a cyclopropyl-substituted amidoxime. Key steps include using AlCl₃ as a Lewis acid catalyst in pyridine solvent under reflux (60–70°C), as demonstrated in analogous oxadiazole-pyridine syntheses . Optimize yield by controlling stoichiometry (1:1.3 molar ratio of precursor to amidoxime) and reaction time (2–4 hours). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on pyridine (δ 8.5–8.7 ppm) and cyclopropane (δ 1.2–1.5 ppm) proton signals. The oxadiazole ring carbons appear at ~165–170 ppm in ¹³C NMR .
- HRMS : Confirm molecular weight (calc. for C₁₁H₉ClN₄O: 264.04 g/mol) with <2 ppm error .
- IR : Validate oxadiazole C=N stretch (~1600 cm⁻¹) and pyridine ring vibrations (~1550 cm⁻¹) .
Q. How can X-ray crystallography resolve ambiguities in the compound’s structural configuration?
- Methodological Answer : Use SHELX programs (e.g., SHELXL) for refinement. Key parameters:
- Data collection : High-resolution (<1.0 Å) at low temperature (100 K) to minimize thermal motion .
- Validation : Check R-factor (<5%) and electron density maps for oxadiazole-pyridine planarity. Compare with analogous structures (e.g., 4-(1,2,4-oxadiazol-5-yl)pyridine, CAS 162704-68-9) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to calculate Fukui indices, identifying electron-deficient positions (e.g., C-2 of pyridine) prone to SNAr.
- Solvent Effects : Simulate polar aprotic solvents (DMF, DMSO) to enhance electrophilicity .
- Validation : Compare predicted vs. experimental substituent regioselectivity (e.g., substitution at C-2 vs. C-6) .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data for the oxadiazole-pyridine moiety?
- Methodological Answer :
- Dynamic NMR : Probe temperature-dependent splitting to detect hindered rotation in the oxadiazole ring.
- Torsion Angle Analysis : In X-ray data, confirm dihedral angles (<10°) between oxadiazole and pyridine rings to assess conjugation .
- Cross-Validation : Overlay DFT-optimized and crystallographic structures using Mercury software .
Q. How does the cyclopropyl group influence the compound’s metabolic stability in pharmacokinetic studies?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
